

The Discovery and Synthesis of JNJ-46778212: A Technical Overview

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Compound of Interest		
Compound Name:	JNJ-46778212	
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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [1][2] This compound emerged from a collaborative effort between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a potential clinical candidate for the treatment of schizophrenia.[1] JNJ-46778212 demonstrated robust efficacy in preclinical models, targeting various domains of schizophrenia, and exhibited a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key preclinical data for JNJ-46778212.

Discovery and Rationale

The development of **JNJ-46778212** was driven by the need for novel therapeutic agents for schizophrenia with a mechanism of action distinct from existing antipsychotics. The potentiation of mGlu5 was identified as a promising therapeutic strategy. However, earlier mGlu5 PAMs were associated with neurotoxicity and seizure liability, potentially due to their potentiation of NMDA receptor currents. The research that led to **JNJ-46778212** focused on identifying a molecule with "stimulus bias," aiming for antipsychotic and cognition-enhancing effects without directly modulating NMDA receptor function, thereby potentially offering a wider therapeutic window.



Synthesis

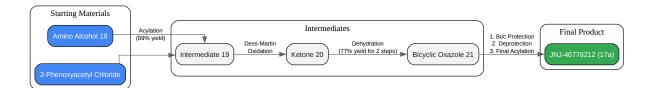
The synthesis of **JNJ-46778212** (designated as compound 17a in the primary literature) was accomplished in a five-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of JNJ-46778212

The synthetic route for (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl) (aryl)methanone analogues, including **JNJ-46778212**, is outlined as follows:

- Acylation of Amino Alcohol: Racemic amino alcohol 18 is acylated with 2-phenoxyacetyl chloride to yield intermediate 19. This reaction proceeds with an 89% yield.
- Oxidation: The resulting alcohol 19 undergoes oxidation using Dess

 –Martin periodinane to form the corresponding ketone 20.
- Cyclodehydration: The ketone 20 is then subjected to dehydration to form the bicyclic oxazole core 21. The combined yield for the oxidation and dehydration steps is 77%.
- Boc Protection: The secondary amine of the bicyclic core 21 is protected with a tertbutyloxycarbonyl (Boc) group.
- Final Acylation: Following deprotection of the Boc group, the final acylation step is performed to yield the target compound 17a (JNJ-46778212).



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Synthetic Pathway of JNJ-46778212.



Pharmacological Profile

JNJ-46778212 exhibits potent and selective positive allosteric modulation of the mGlu5 receptor. Its in vitro and in vivo pharmacological properties have been extensively characterized.

In Vitro Pharmacology

The in vitro activity of **JNJ-46778212** was assessed using various assays to determine its potency, efficacy, and selectivity.

Parameter	Value	Assay
EC50	260 nM	Calcium mobilization in the presence of EC20 glutamate (human mGlu5)
Maximal Potentiation	84% of Glutamate Max	Calcium mobilization (human mGlu5)
Glutamate CRC Shift	~10-fold leftward shift	Calcium mobilization (human mGlu5)
Binding Affinity (IC50)	4.37 μΜ	[3H]-mPEPy displacement (human mGlu5)
mGlu Receptor Selectivity	Highly selective for mGlu5	Fold-shift assay at 10 µM against mGlu1–4, 6–8

Experimental Protocol: Calcium Mobilization Assay

The potency and efficacy of **JNJ-46778212** as an mGlu5 PAM were determined by measuring its ability to potentiate a sub-maximal concentration (EC20) of glutamate in a calcium mobilization assay using a cell line expressing the human mGlu5 receptor.

- Cell Culture: Cells expressing the human mGlu5 receptor are cultured under standard conditions.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

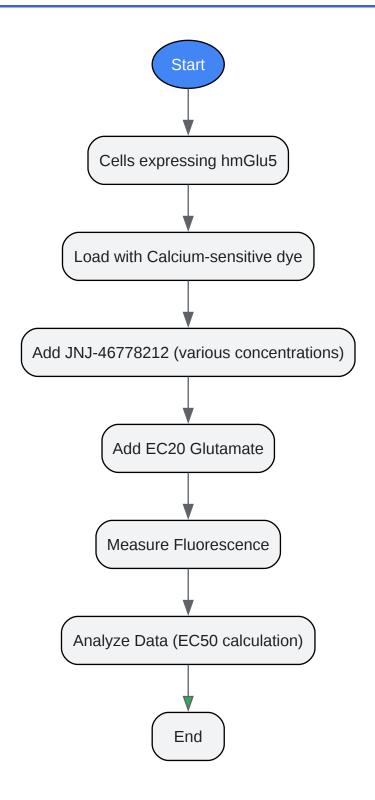






- Compound Addition: JNJ-46778212 is added to the cells at various concentrations.
- Glutamate Stimulation: An EC20 concentration of glutamate is added to stimulate the mGlu5 receptor.
- Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- Data Analysis: The EC50 value is calculated from the concentration-response curve of the potentiation effect.





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Workflow for the Calcium Mobilization Assay.

Drug Metabolism and Pharmacokinetics (DMPK)



JNJ-46778212 demonstrated a favorable DMPK profile, supporting its progression as a preclinical candidate.

Parameter	Species	Value
Metabolic Stability (% remaining after 15 min)	Human	15%
Rat	35%	
Dog	26%	
Plasma Protein Binding (fu)	Human	3.2%
Rat	7%	
Mouse	24.1%	_
Dog	9.6%	
Brain Tissue Binding (fu,brain)	Rat	3.7%
Solubility	30% BCD	8-9 mg/mL
FaSSIF	35 μg/mL	

Preclinical Efficacy

JNJ-46778212 was evaluated in multiple preclinical models relevant to schizophrenia and demonstrated significant in vivo efficacy. For instance, it showed dose-dependent antipsychotic-like activity in rats at doses ranging from 3 to 56.6 mg/kg, administered orally.

Conclusion

JNJ-46778212 is a potent and selective mGlu5 PAM that was identified as a preclinical candidate for the treatment of schizophrenia. Its discovery was based on the principle of stimulus bias, aiming to achieve therapeutic efficacy while avoiding the adverse effects associated with earlier mGlu5 modulators. The compound possesses a robust in vitro and in vivo pharmacological profile, coupled with favorable DMPK properties. Although its clinical development was paused due to toxicology findings at high chronic doses in rats, the discovery



of **JNJ-46778212** represents a significant advancement in the understanding of mGlu5 pharmacology and its potential for treating central nervous system disorders.

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References

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